Product packaging for 4-Phenyl-2-azaspiro[4.4]nonane(Cat. No.:)

4-Phenyl-2-azaspiro[4.4]nonane

Cat. No.: B12314285
M. Wt: 201.31 g/mol
InChI Key: FMJIHZBVXJAUID-UHFFFAOYSA-N
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Description

4-Phenyl-2-azaspiro[4.4]nonane is a chemical compound built around a unique 2-azaspiro[4.4]nonane framework, a structure recognized in scientific literature for its relevance in pharmaceutical research. While specific biological data for this exact molecule may be limited, its core spirosuccinimide structure is a well-investigated scaffold in the development of central nervous system (CNS) active agents. Compounds based on the 2-azaspiro[4.4]nonane structure have demonstrated significant anticonvulsant properties in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The incorporation of specific substituents, particularly electron-withdrawing groups like fluorine or bromine on the pendant aromatic ring, has been shown to enhance this anticonvulsant efficacy . The presence of the phenyl group at the 4-position makes this compound a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this molecule to develop novel derivatives, probing its potential interaction with biological targets such as the GABA(A) receptor system, which has been implicated in the mechanism of action for related anticonvulsant spirosuccinimides . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N B12314285 4-Phenyl-2-azaspiro[4.4]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

4-phenyl-2-azaspiro[4.4]nonane

InChI

InChI=1S/C14H19N/c1-2-6-12(7-3-1)13-10-15-11-14(13)8-4-5-9-14/h1-3,6-7,13,15H,4-5,8-11H2

InChI Key

FMJIHZBVXJAUID-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4 Phenyl 2 Azaspiro 4.4 Nonane and Its Derivatives

Strategies for the Construction of the Azaspiro[4.4]nonane Core

The construction of the azaspiro[4.4]nonane skeleton can be broadly categorized into two main retrosynthetic approaches: forming the cyclopentane (B165970) ring onto a pre-existing pyrrolidine (B122466) ring, or conversely, constructing the pyrrolidine ring onto a cyclopentane precursor. thieme-connect.com

Formation of the Cyclopentane Ring onto Pre-existing Pyrrolidine Derivatives

One major strategy for the synthesis of azaspiro[4.4]nonanes involves the annulation of a cyclopentane ring onto a pyrrolidine derivative. thieme-connect.com This approach often utilizes readily available chiral pyrrolidines, derived from sources like proline, to introduce stereocenters that can influence the stereochemistry of the newly formed carbocyclic ring. Common methods for the formation of the five-membered carbocycle include intramolecular alkylation, aldol condensation, and ring-closing metathesis reactions. The specific precursors for these cyclizations are typically pyrrolidine derivatives bearing a suitable tethered functional group at the 2-position, which can undergo an intramolecular reaction to forge the spirocyclic junction.

Formation of the Pyrrolidine Ring onto Pre-existing Cyclopentane Derivatives

An alternative and equally viable strategy is the construction of the pyrrolidine ring onto a pre-existing cyclopentane scaffold. thieme-connect.com This approach often begins with a functionalized cyclopentanone or a related cyclopentane derivative. A common method involves the [3+2] cycloaddition reaction of an azomethine ylide with a cyclopentylidene-based dipolarophile. For instance, the reaction of an in situ generated N-benzyl azomethine ylide with derivatives of cyclopentylideneacetic acid can provide access to 2-benzylazaspiro[4.4]nonanes. researchgate.net Another approach involves the intramolecular cyclization of a suitably functionalized aminocyclopentane derivative.

Advanced Cyclization Reactions for Spirocyclic Formation

Beyond the classical two-step approaches, more advanced and efficient methods have been developed for the construction of the azaspiro[4.4]nonane core, particularly those that form multiple rings in a single synthetic operation.

Domino Radical Bicyclization Approaches

Domino radical bicyclization has emerged as a powerful tool for the synthesis of complex polycyclic systems, including the 1-azaspiro[4.4]nonane skeleton. acs.orgnih.gov This methodology involves a cascade of radical reactions where the formation of one ring sets the stage for the formation of the next, all in a single pot.

A notable example of a domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane derivatives involves the formation and intramolecular capture of alkoxyaminyl radicals. acs.orgnih.govresearchgate.net The process typically starts with the generation of an aryl or vinyl radical from a suitable precursor, such as an O-benzyl oxime ether containing a halogenated aromatic ring or a terminal alkyne. This initial radical then undergoes an intramolecular 5-exo-trig cyclization onto the imino function of the oxime ether to generate an alkoxyaminyl radical. acs.org This key intermediate is then captured intramolecularly by a tethered alkenyl moiety to form the second ring, thus completing the azaspiro[4.4]nonane core. acs.org The reaction is often initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and promoted by a radical mediator such as tributyltin hydride (Bu₃SnH). acs.orgnih.gov

Starting Material Radical Initiator Product Yield (%) Diastereomeric Ratio (trans:cis)
O-benzyl oxime ether with brominated aromatic ring and alkenyl moietyAIBN, Bu₃SnH1-Azaspiro[4.4]nonane derivative11-67Predominantly trans
O-benzyl oxime ether with iodinated aromatic ring and alkenyl moietyEt₃B, Bu₃SnH1-Azaspiro[4.4]nonane derivativeModerateImproved diastereoselectivity
O-benzyl oxime ether with terminal alkynyl group and alkenyl moietyAIBN, Bu₃SnH1-Azaspiro[4.4]nonane derivativeModerateMixture of diastereomers

Table 1: Examples of Domino Radical Bicyclization for the Synthesis of 1-Azaspiro[4.4]nonane Derivatives acs.orgnih.gov

Substrate Design and Scope for Domino Radical Processes

Domino radical bicyclization has emerged as a powerful tool for the synthesis of 1-azaspiro[4.4]nonane derivatives. This methodology relies on the careful design of substrates that can undergo a cascade of radical-mediated cyclization events to form the spirocyclic core in a single operation.

A notable example involves the use of O-benzyl oxime ethers bearing either a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. nih.govnih.govacs.org The reaction is typically initiated by 2,2′-azobisisobutyronitrile (AIBN) or triethylborane and promoted by tributyltin hydride (Bu3SnH). nih.govnih.govacs.org This process facilitates the formation and subsequent capture of alkoxyaminyl radicals, leading to the desired 1-azaspiro[4.4]nonane skeleton. nih.govnih.govacs.org

The scope of this reaction is influenced by the nature of the substituents on the alkenyl moiety. The most favorable results are achieved when the alkenyl group is attached to electron-withdrawing groups or aryl substituents. nih.govnih.gov Conversely, if the oxime radical precursor is linked to a methyl-substituted olefin, the capture of the alkoxyaminyl radical is hindered, primarily resulting in the formation of a monocyclized product. nih.govnih.gov The yields of the desired spirocyclic compounds are generally moderate, ranging from 11% to 67%, and the products are often obtained as a mixture of diastereomers with a preference for the trans configuration. nih.govnih.govacs.orgresearchgate.net

SubstrateInitiator/PromoterProductYield (%)
O-benzyl oxime ether with a brominated aromatic ring and an alkenyl moietyAIBN/Bu3SnH1-Azaspiro[4.4]nonane derivative11-67
O-benzyl oxime ether with an iodinated aromatic ring and an alkenyl moietyAIBN/Bu3SnH1-Azaspiro[4.4]nonane derivative11-67
O-benzyl oxime ether with a terminal alkynyl group and an alkenyl moietyTriethylborane/Bu3SnH1-Azaspiro[4.4]nonane derivative11-67

Palladium-Catalyzed Domino Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and palladium-catalyzed domino reactions have been extensively used to construct complex molecular architectures. These reactions involve a sequence of transformations, such as cycloisomerization and condensation, catalyzed by a palladium species, allowing for the rapid assembly of polycyclic systems from simple starting materials.

In the context of spirocyclic compounds, palladium-catalyzed domino reactions can, in principle, provide an efficient route to the azaspiro[4.4]nonane skeleton. For instance, a hypothetical approach could involve the palladium-catalyzed cycloisomerization of a suitably functionalized enyne or diene, followed by an intramolecular trapping of the resulting intermediate by a nitrogen nucleophile to form the pyrrolidine ring and establish the spirocenter.

While the literature describes numerous palladium-catalyzed domino reactions for the synthesis of various heterocyclic and polycyclic structures, specific examples detailing the synthesis of 4-Phenyl-2-azaspiro[4.4]nonane via this methodology are not prominently featured in readily available scientific literature. mdpi.com However, the versatility of palladium catalysis suggests that with appropriate substrate design, this approach remains a viable and potentially powerful strategy for accessing this class of compounds.

Gold(I)-Catalyzed Spirocyclization Reactions

Gold(I) catalysis has gained significant attention for its ability to activate alkynes and allenes towards nucleophilic attack, enabling a wide range of complex transformations. One of the powerful applications of gold(I) catalysis is in the construction of spirocyclic systems through spirocyclization reactions.

A synthetic method for the efficient preparation of a structurally diverse range of spirocyclic pyrrolidines, including the azaspiro[4.4]nonenone ring system, relies on the gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters. nih.gov For substrates that contain a terminal alkyne moiety, the reaction is proposed to proceed through a tandem sequence involving a 1,2- or 1,3-acyloxy migration, followed by a Nazarov cyclization, a 5-exo-dig cyclization, and a final 1,5-acyl migration to furnish the azaspiro[4.4]nonenone product. nih.gov

This methodology demonstrates the power of gold(I) catalysis to orchestrate a complex cascade of reactions to build the spirocyclic framework efficiently. The reaction conditions are typically mild, and the method can be applied to a variety of substrates.

SubstrateCatalystProductReaction Pathway
1-Ene-4,9-diyne ester with a terminal alkyneGold(I) complexAzaspiro[4.4]nonenone1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration
1-Ene-4,9-diyne ester with an internal alkyneGold(I) complexAzaspiro[4.5]decadienone1,2- or 1,3-acyloxy migration/Nazarov cyclization/6-endo-dig cyclization/1,5-acyl migration

Manganese(III)-Mediated Oxidative Cyclizations to Azaspiro[4.4]nonane Systems

Manganese(III)-based oxidative free-radical cyclizations offer a powerful and versatile method for the construction of various cyclic and polycyclic systems. nih.gov This approach involves the generation of a radical species from a suitable precursor, which then undergoes an intramolecular cyclization. The resulting cyclic radical can be further oxidized to a carbocation, which can be trapped by a nucleophile to afford the final product.

In the synthesis of azaspiro[4.4]nonane systems, this methodology has been successfully applied to construct the spirocyclic core. For example, 2-oxa-7-azaspiro[4.4]nonane-8,9-diones have been synthesized in good yields through the Mn(III)-based reaction of a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. researchgate.net In this reaction, the pyrrolidinedione ring remains intact and forms one of the rings of the resulting spiro compound. researchgate.net

This method provides a straightforward and efficient route to functionalized azaspiro[4.4]nonane derivatives from readily available starting materials.

Substrate 1Substrate 2ReagentProductYield
1,1-Diarylethene4-Acylpyrrolidine-2,3-dioneManganese(III) acetate2-Oxa-7-azaspiro[4.4]nonane-8,9-dioneGood

Phosphine-Catalyzed [4+1] Annulation Reactions

Phosphine-catalyzed annulation reactions have become a valuable tool in organic synthesis for the construction of various carbocyclic and heterocyclic ring systems. These reactions often proceed under mild conditions and offer high levels of stereocontrol. In the context of azaspiro[4.4]nonane synthesis, phosphine-catalyzed [4+1] annulation has been shown to be a highly efficient method.

This approach involves the reaction of electron-deficient 1,3-dienes or 1,3-azadienes with maleimides in the presence of a phosphine catalyst. researchgate.net This reaction provides a convenient route to 2-azaspiro[4.4]nonenes and 1,7-diazaspiro[4.4]nonenes under very mild conditions. researchgate.net This transformation represents the first example of a [4+1] cyclization between electron-deficient 4π-conjugated systems and non-allylic phosphorus ylides. researchgate.net

Additionally, a phosphine-catalyzed [3+2] annulation of γ-substituted allenoates with succinimides has been developed for the synthesis of 2-azaspiro[4.4]nonene-1,3-dione derivatives with high yields and excellent regioselectivity and diastereoselectivity.

Reactant 1Reactant 2CatalystProductAnnulation Type
Electron-deficient 1,3-dieneMaleimidePhosphine2-Azaspiro[4.4]nonene[4+1]
Electron-deficient 1,3-azadieneMaleimidePhosphine1,7-Diazaspiro[4.4]nonene[4+1]
γ-Substituted allenoateSuccinimide (B58015)Phosphine2-Azaspiro[4.4]nonene-1,3-dione[3+2]

Multi-Step Synthesis Protocols for Substituted this compound Analogues

While domino and catalytic reactions offer elegant and efficient routes to the azaspiro[4.4]nonane core, multi-step synthesis protocols provide a more classical yet highly versatile approach to constructing substituted analogues. These strategies often involve the sequential formation of the two rings of the spirocyclic system, allowing for greater control over the substitution pattern of the final product.

Acyloin Condensation Strategies

The acyloin condensation is a classical organic reaction that involves the reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone, also known as an acyloin. This reaction is particularly useful for the formation of cyclic compounds through an intramolecular process. The intramolecular acyloin condensation is one of the most effective methods for closing rings of ten or more members, and it also provides good yields for the formation of five- and six-membered rings.

In the context of synthesizing substituted this compound analogues, a hypothetical multi-step strategy could employ an intramolecular acyloin condensation to construct the cyclopentane ring of the spirocycle. This would involve a diester precursor where the two ester functionalities are tethered by a chain that would ultimately form the five-membered carbocycle. The subsequent formation of the pyrrolidine ring could then be achieved through various established methods.

Despite the synthetic power of the acyloin condensation for ring formation, specific examples of its application in the synthesis of this compound analogues are not widely reported in the scientific literature. Nevertheless, its proven utility in forming five-membered rings suggests that it remains a potentially valuable, albeit less explored, strategy for accessing this class of spirocyclic compounds.

Cyclization of Amino Acid Derivatives to Spiroimides

The synthesis of the this compound scaffold through the specific pathway of cyclization of amino acid derivatives to form spiroimides is not extensively documented in mainstream chemical literature. However, a closely related and well-established method involves the synthesis of spirolactams (2-azaspiro[4.4]nonan-1-ones), which are key precursors that can be subsequently modified to yield the desired azaspiro[4.4]nonane framework. One notable approach is the phosphine-catalyzed [3+2]-cycloaddition.

This methodology utilizes 2-methylene γ-lactams and acrylate derivatives, which react with ylides generated from 2-butynoic acid derivatives in the presence of a phosphine catalyst. uow.edu.au This reaction directly or after a reductive cyclization step, yields the spiro-heterocyclic products. uow.edu.au The resulting 2-azaspiro[4.4]nonan-1-one core structure is a versatile intermediate for the synthesis of a variety of substituted azaspiro[4.4]nonanes.

Table 1: Phosphine-Catalyzed [3+2]-Cycloaddition for the Synthesis of 2-Azaspiro[4.4]nonan-1-ones

Reactant 1 Reactant 2 Catalyst Product Yield (%) Reference
2-Methylene γ-lactam Ethyl 2-butynoate Tributylphosphine Ethyl 1-oxo-2-azaspiro[4.4]nonane-3-carboxylate Data not specified uow.edu.au
2-Methylene γ-lactam N-phenyl-2-butynamide Tributylphosphine N-phenyl-1-oxo-2-azaspiro[4.4]nonane-3-carboxamide Data not specified uow.edu.au
Acrylate Chiral camphor sultam derivative of 2-butynoic acid Tributylphosphine Chiral 2-azaspiro[4.4]nonan-1-one derivative Data not specified uow.edu.au

Enantioselective and Diastereoselective Synthesis of Chiral this compound Scaffolds

The development of stereoselective methods for the synthesis of chiral this compound scaffolds is crucial for their application in medicinal chemistry and drug discovery. A highly effective strategy for achieving both high enantioselectivity and diastereoselectivity is the dirhodium tetracarboxylate-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes. nih.gov

This method has been successfully applied to the synthesis of various azaspiro[n.2]alkanes, including the azaspiro[4.4]nonane skeleton. The choice of the chiral dirhodium tetracarboxylate catalyst is critical for the stereochemical outcome of the reaction. Research has shown that Rh₂(S-p-PhTPCP)₄ is a superior catalyst for achieving high levels of both diastereoselectivity and enantioselectivity in these transformations. nih.gov

The reaction typically involves the use of an N-protected 3-methylenepyrrolidine derivative and an aryldiazoacetate. The protecting group on the nitrogen atom of the pyrrolidine ring has been found to significantly influence the stereoselectivity. For instance, an N-tosyl (Ts) protecting group often leads to higher diastereomeric ratios compared to an N-Boc protecting group. nih.gov This is attributed to the increased steric interactions between the N-tosyl group and the catalyst's chiral ligands, which enhances the facial discrimination of the olefin. nih.gov

The scope of the reaction is quite broad, tolerating a range of aryl functionalities on the aryldiazoacetate, allowing for the synthesis of various 4-aryl-2-azaspiro[4.4]nonane derivatives with excellent yields and stereoselectivity. nih.gov

Table 2: Enantioselective and Diastereoselective Rhodium-Catalyzed Cyclopropanation

N-Protecting Group Aryldiazoacetate Catalyst Yield (%) d.r. ee (%) Reference
Boc Methyl 2-phenyl-2-diazoacetate Rh₂(S-p-PhTPCP)₄ Not specified 11:1 99 nih.gov
Ts Methyl 2-phenyl-2-diazoacetate Rh₂(S-p-PhTPCP)₄ 80 >20:1 99 nih.gov
Boc Methyl 2-(4-bromophenyl)-2-diazoacetate Rh₂(S-p-PhTPCP)₄ 90 Not specified 98 nih.gov
Boc Methyl 2-(4-methoxyphenyl)-2-diazoacetate Rh₂(S-p-PhTPCP)₄ 77 Not specified 93 nih.gov

Chemical Transformations and Functionalization of 4 Phenyl 2 Azaspiro 4.4 Nonane

Reactivity of the Azaspiro[4.4]nonane Ring System

The reactivity of the azaspiro[4.4]nonane framework is influenced by the inherent properties of its constituent saturated five-membered rings. Functional groups on the carbocyclic portion of the scaffold can undergo transformations typical of substituted cyclopentanes, while the pyrrolidine (B122466) ring's reactivity is dominated by the nitrogen atom.

Nucleophilic Substitution Reactions

Functionalization of the carbocyclic ring of azaspiro[4.4]nonane derivatives can be achieved through nucleophilic substitution reactions. A common strategy involves the activation of a hydroxyl group to create a better leaving group, thereby facilitating its displacement by a nucleophile.

For instance, studies on (hydroxymethyl)-substituted 1-azaspiro[4.4]nonanes demonstrate a viable pathway for such transformations. nih.gov The hydroxyl group can be converted into a mesylate by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (NEt₃) or trimethylamine (B31210) (NMe₃). nih.gov The resulting mesylate is a proficient leaving group that can be substituted by various nucleophiles. However, the proximity of the nitrogen atom can lead to complex intramolecular reactions. Depending on the substituents on the nitrogen, activation of the hydroxyl group can sometimes trigger unexpected skeletal rearrangements, leading to the formation of different heterocyclic systems, such as octahydrocyclopenta[c]azepines, instead of direct substitution products. nih.gov This highlights that nucleophilic substitution pathways on the azaspiro[4.4]nonane ring must be carefully considered in the context of potential intramolecular cyclizations and rearrangements. nih.gov

Reductive and Oxidative Conversions

The azaspiro[4.4]nonane ring system can be subjected to both oxidative and reductive conditions, typically targeting carbons adjacent to the nitrogen atom or other functional groups on the scaffold.

Oxidative Conversions: Oxidative reactions can introduce carbonyl functionalities into the azaspiro[4.4]nonane core. For example, Mn(III)-based oxidation has been used in the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones from 4-acylpyrrolidine-2,3-diones, demonstrating that the pyrrolidine ring within a spirocyclic system can be maintained while undergoing oxidation to form a dione. researchgate.net In other related systems, such as 1'-phenylspiro[fluorene-9,2'-pyrrolidin]-4'-ones, facile aerial oxidation in solution can convert the compound into the corresponding 1'-phenylspiro[fluorene-9,2'-pyrrolidine]-4',5'-dione in high yields. epa.gov These examples suggest that the α-carbons to the nitrogen in the 2-azaspiro[4.4]nonane ring are susceptible to oxidation, potentially leading to lactams or imides.

Reductive Conversions: While the synthesis of the azaspiro[4.4]nonane skeleton can involve reductive steps, such as radical-mediated cyclizations where a C-halogen bond is reduced, specific examples of reductive conversions of the pre-formed, saturated azaspiro[4.4]nonane ring (e.g., ring cleavage) are not extensively documented in the reviewed literature. acs.orgnih.gov The stability of the saturated carbocyclic and heterocyclic rings makes such conversions challenging without the presence of activating functional groups like carbonyls or esters.

Condensation Reactions

The secondary amine within the 2-azaspiro[4.4]nonane structure is a key functional handle for participating in condensation reactions. The Mannich reaction, a three-component condensation, is a prime example of this reactivity. wikipedia.orgorganic-chemistry.org

In a typical Mannich reaction, the secondary amine of the 4-phenyl-2-azaspiro[4.4]nonane ring can react with a non-enolizable aldehyde (such as formaldehyde) to form an electrophilic iminium ion in situ. wikipedia.org This iminium ion then rapidly reacts with a carbon nucleophile, typically an enolizable carbonyl compound like a ketone, aldehyde, or ester. wikipedia.orgorganic-chemistry.org The final product is a β-amino-carbonyl compound, where the azaspiro[4.4]nonane moiety has been appended to the carbonyl compound via a methylene (B1212753) bridge. wikipedia.org This reaction provides a powerful and direct method for C-C bond formation at the nitrogen atom, enabling the introduction of a wide variety of functionalized side chains onto the azaspirocycle core. nih.gov

Derivatization at the Nitrogen Atom

The secondary amine is the most reactive site for the functionalization of the this compound scaffold, readily undergoing reactions such as alkylation and acylation.

N-Alkylation and N-Acylation Strategies

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, most commonly alkyl halides. The reaction typically proceeds via an SN2 mechanism and is carried out in the presence of a base to neutralize the hydrogen halide byproduct. Modern approaches, such as copper-catalyzed metallaphotoredox platforms, have expanded the scope of N-alkylation to include challenging couplings with primary, secondary, and tertiary alkyl bromides at room temperature. princeton.edu Another method involves the Hofmann N-alkylation, which can utilize alcohols as alkylating agents with catalytic amounts of alkyl halides, presenting a greener alternative that generates water as the only byproduct. rsc.org

N-Acylation: N-acylation is a fundamental transformation for converting the secondary amine into an amide. This is commonly achieved using activated carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. derpharmachemica.com The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine, or under Schotten-Baumann conditions (an aqueous base). derpharmachemica.com For less reactive amines, stronger bases like NaH or nBuLi can be used to deprotonate the nitrogen, generating a more potent nucleophile before the addition of the acyl chloride. reddit.com These methods allow for the introduction of a diverse array of acyl groups, significantly modifying the electronic and steric properties of the parent molecule. semanticscholar.org

Reaction TypeReagents & ConditionsProduct Type
N-Alkylation Alkyl Halide (R-X), Base (e.g., K₂CO₃, NEt₃)N-Alkyl-azaspiro[4.4]nonane
N-Acylation Acyl Chloride (RCOCl), Base (e.g., NEt₃)N-Acyl-azaspiro[4.4]nonane
N-Acylation Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine)N-Acyl-azaspiro[4.4]nonane

Synthesis of N-Phenyl and N-Benzyl Derivatives

The general strategies of N-alkylation are directly applicable to the synthesis of specific N-substituted derivatives, such as N-benzyl compounds.

N-Benzyl Derivatives: N-benzylation is a specific instance of N-alkylation, achieved by reacting the this compound with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The reaction is typically facilitated by a mild base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent like acetonitrile (B52724) or DMF. This reaction proceeds readily due to the high reactivity of benzyl halides in SN2 reactions.

N-Phenyl Derivatives: The introduction of a phenyl group at the nitrogen atom (N-phenylation) is more challenging than N-alkylation and generally does not proceed via simple nucleophilic substitution with halobenzenes. This transformation typically requires transition-metal-catalyzed cross-coupling methods, such as the Buchwald-Hartwig amination, which involves a palladium or copper catalyst to couple the amine with an aryl halide or triflate.


Cobalt-Catalyzed Carbonylation for Nitrogen Functionalization

The functionalization of the nitrogen atom in heterocyclic systems is a key strategy for modifying molecular properties. While direct acylation is a common method, cobalt-catalyzed carbonylation reactions offer an advanced approach for incorporating carbonyl groups by activating adjacent C(sp³)–H bonds. This method has been demonstrated effectively in aliphatic amide systems, providing a pathway to complex cyclic imides. cam.ac.ukacs.orgnih.gov

In a process relevant to the functionalization of the this compound framework, cobalt catalysis can achieve the carbonylative cyclization of unactivated C(sp³)–H bonds. nih.gov This reaction typically involves an aliphatic amide, which can be conceptually derived from the secondary amine of the azaspiro[4.4]nonane. The process utilizes a cobalt(II) salt as a pre-catalyst, often in the presence of a silver-based oxidant like silver carbonate (Ag₂CO₃), and proceeds under an atmospheric pressure of carbon monoxide (CO). nih.govrsc.org

The reaction mechanism involves the coordination of a directing group (e.g., a quinolinamide) to the cobalt center, which facilitates the selective activation of a C–H bond on a carbon adjacent to the nitrogen. Following C–H bond cleavage, CO insertion occurs, leading to the formation of a cobalt-acyl intermediate. Subsequent reductive elimination results in the formation of a new carbon-carbon bond, yielding a succinimide (B58015) product. nih.gov This transformation effectively builds a new five-membered ring fused to the original nitrogen-containing ring, thus significantly modifying the environment of the nitrogen atom.

Table 1: Conditions for Cobalt-Catalyzed C–H Carbonylative Cyclization

Parameter Condition
Catalyst Cobalt(II) salts (e.g., Co(OAc)₂, Co(acac)₂)
Oxidant Silver Carbonate (Ag₂CO₃)
Carbonyl Source Carbon Monoxide (CO) at atmospheric pressure
Key Feature Requires a directing group for C–H activation

| Product | Substituted Succinimides |

This methodology highlights a sophisticated strategy for nitrogen functionalization, moving beyond simple N-acylation to create more complex, polycyclic architectures from aliphatic amide precursors. acs.org

Functionalization of the Phenyl Moiety

Introduction of Halogen and Trifluoromethyl Substituents

The introduction of halogen atoms or trifluoromethyl groups onto the phenyl ring of this compound can significantly alter its electronic properties and metabolic stability. These modifications are typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com

Halogenated derivatives of the core azaspiro[4.4]nonane skeleton have been synthesized, primarily by utilizing starting materials that already contain the desired substituent on the aromatic ring. nih.govacs.org For example, the synthesis of 1-azaspiro[4.4]nonane derivatives has been accomplished through a domino radical bicyclization process starting from O-benzyl oxime ethers that have a brominated or iodinated aromatic ring. nih.govacs.org

Direct halogenation of the this compound ring can be achieved using standard electrophilic aromatic substitution conditions. studymind.co.uk For bromination or chlorination, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃) is required to polarize the halogen molecule (Br₂ or Cl₂), thereby generating a potent electrophile that can be attacked by the electron-rich benzene (B151609) ring. masterorganicchemistry.comwikipedia.org Iodination is typically accomplished with iodine (I₂) in the presence of an oxidizing agent, such as nitric acid, to generate the electrophilic iodine species. wikipedia.org

The introduction of a trifluoromethyl (–CF₃) group, a common modification in medicinal chemistry, is more challenging and generally requires specialized reagents. Methods for trifluoromethylation of aromatic rings often involve radical pathways or the use of hypervalent iodine reagents.

Regioselective Aromatic Substitution Reactions

The position of substitution on the phenyl ring during electrophilic aromatic substitution is governed by the directing effect of the substituent already present—in this case, the 2-azaspiro[4.4]nonan-4-yl group. wikipedia.org This group is classified as an alkyl substituent.

Alkyl groups are known to be activating groups and ortho, para-directors. youtube.comlibretexts.org They activate the aromatic ring towards electrophilic attack by donating electron density through an inductive effect (+I effect). wikipedia.org This donation of electron density enriches the ortho (positions 2' and 6') and para (position 4') carbons of the phenyl ring, making them more nucleophilic. organicchemistrytutor.comchemistrytalk.org

The increased electron density at these positions stabilizes the cationic intermediate (the arenium ion or σ-complex) that forms during the reaction mechanism. youtube.com Consequently, electrophilic attack occurs preferentially at the ortho and para positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Substituent Group Electronic Effect Directing Effect Predicted Products

While both ortho and para products are electronically favored, the para-substituted product is often the major product due to reduced steric hindrance compared to the more crowded ortho positions. libretexts.org

Modifications to the Spirocyclic Ring System

Ring Expansion and Contraction Methodologies

Modifying the size of the rings within the spirocyclic system of this compound can lead to novel scaffolds with different conformational properties. Although specific examples of ring expansion or contraction on this exact molecule are not prominent in the literature, established methodologies can be applied to suitably functionalized derivatives.

One of the most effective methods for one-carbon ring expansion is the Tiffeneau–Demjanov rearrangement . wikipedia.orgsynarchive.com This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid (HNO₂). wikipedia.org To apply this to the this compound system, one of the rings (e.g., the cyclopentane (B165970) ring) would first need to be converted into a ketone. Reaction of this ketone with cyanide followed by reduction would yield the necessary β-amino alcohol precursor. Treatment of this precursor with nitrous acid would generate a diazonium ion, which, upon losing nitrogen gas (N₂), would trigger a rearrangement where a carbon from the ring migrates, leading to an expanded ring ketone. d-nb.infoslideshare.net

The Demjanov rearrangement is a related reaction that converts a primary amine on a ring to a rearranged alcohol, also with potential ring expansion. wikipedia.org The reaction proceeds through the diazotization of the amine, followed by the loss of N₂ to form a carbocation, which then rearranges. wikipedia.org

These reactions are particularly useful for expanding four-, five-, and six-membered rings. wikipedia.org Ring contraction is less common but can be achieved under specific conditions, for instance, through photochemical rearrangements or the Favorskii rearrangement of α-haloketones.

Structural Characterization and Computational Studies of 4 Phenyl 2 Azaspiro 4.4 Nonane Architectures

Spectroscopic Analysis

Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized compounds. For the 4-phenyl-2-azaspiro[4.4]nonane architecture, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For derivatives such as 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione, the ¹H and ¹³C NMR spectra reveal characteristic signals corresponding to the phenyl group, the succinimide (B58015) ring, and the spiro-linked cyclopentane (B165970) moiety.

¹H NMR: The proton spectrum typically shows multiplets for the aromatic protons of the phenyl group in the downfield region (δ 7.0-8.0 ppm). The protons on the succinimide ring appear as a singlet, while the aliphatic protons of the cyclopentane ring give rise to complex multiplets in the upfield region (δ 1.5-2.5 ppm) due to their diastereotopic nature and spin-spin coupling.

¹³C NMR: The carbon spectrum provides key information about the chemical environment of each carbon atom. The carbonyl carbons of the dione are highly deshielded and appear significantly downfield (δ > 170 ppm). The spiro carbon, a quaternary center, is also a characteristic feature. Aromatic carbons are observed in the δ 120-140 ppm range, while the aliphatic carbons of the cyclopentane and succinimide rings resonate in the upfield region.

Detailed spectral data for a representative compound, 2-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione, is presented below as an illustrative example of this class of architectures.

¹H NMR Data (CDCl₃)
Chemical Shift (δ ppm) Assignment
7.10 (d)Aromatic CH
6.85 (d)Aromatic CH
6.60 (s)Imide NH
2.65 (s)Succinimide CH₂
2.25 (s)Aromatic CH₃
2.10-1.70 (m)Cyclopentane CH₂
¹³C NMR Data (CDCl₃)
Chemical Shift (δ ppm) Assignment
178.0Imide C=O
144.5, 131.0, 129.5, 122.0Aromatic C
52.5Spiro C
38.0Cyclopentane CH₂
30.0Succinimide CH₂
26.0Cyclopentane CH₂
21.0Aromatic CH₃

Mass Spectrometry (MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For 2-azaspiro[4.4]nonane derivatives, the molecular ion peak (M⁺) is typically prominent.

HRMS Data
Compound 2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione nih.gov
Molecular Formula C₁₄H₁₄N₂O₄ nih.gov
Molecular Weight 274.27 g/mol nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione architecture, the most characteristic absorptions are from the carbonyl groups of the succinimide ring. The IR spectra of N-substituted succinimides typically display two distinct C=O stretching bands. The anti-symmetric stretching mode is observed around 1715 cm⁻¹, while the symmetric stretching mode appears at a higher frequency, near 1790 cm⁻¹. The presence of aromatic C-H and aliphatic C-H stretching vibrations is also expected.

Characteristic IR Absorption Bands for N-Aryl Succinimide Moiety
Wavenumber (cm⁻¹) Vibrational Mode
~3100-3000Aromatic C-H Stretch
~2980-2850Aliphatic C-H Stretch
~1790Symmetric C=O Stretch
~1715Anti-symmetric C=O Stretch

X-ray Crystallography for Molecular Conformation and Stereochemistry

For spiro compounds like those based on the 2-azaspiro[4.4]nonane core, crystallography confirms the perpendicular orientation of the two rings joined at the spiro carbon. In studies of related spirocyclic compounds, X-ray analysis has been essential for unambiguously assigning the relative stereochemistry (e.g., cis vs. trans) of substituents. Although a specific crystal structure for 2-Phenyl-2-azaspiro[4.4]nonane was not found, analysis of similar structures reveals key features. For example, in 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, the spiro system is clearly defined with distinct bond lengths for the cyclopentane and heterocyclic rings.

Illustrative Crystallographic Data for a Spirocyclic System
Parameter Value (for compound 1 in source) mdpi.com
Crystal System Monoclinic mdpi.com
Space Group P2₁/c mdpi.com
a (Å) 6.2554(13) mdpi.com
b (Å) 14.605(3) mdpi.com
c (Å) 16.265(3) mdpi.com
β (°) 95.97(3) mdpi.com
Volume (ų) 1477.9(5) mdpi.com

Computational Chemistry Approaches

Computational methods provide valuable insights into the electronic structure and reactivity of molecules, complementing experimental data.

Molecular Electrostatic Potential (MEP) Calculations

Molecular Electrostatic Potential (MEP) is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In studies performed on phenylsuccinimide derivatives, which share the core structure of 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione, MEP analysis has been particularly insightful. These studies revealed distinct minima in the electrostatic potential near the two carbonyl oxygen atoms of the imide ring. The magnitude and sign of the potential difference between these two minima were found to correlate with the anticonvulsant activity of the compounds. This suggests that the electrostatic profile around the succinimide moiety plays a crucial role in the molecule's interaction with its biological target. For the this compound architecture, the MEP map would show a negative potential region associated with the π-system of the phenyl ring and, in the case of the dione derivative, strong negative potentials around the carbonyl oxygens, identifying them as primary sites for intermolecular interactions such as hydrogen bonding.

Conformational Analysis and Energy Landscape Mapping

A thorough conformational analysis of this compound would be essential to understand its three-dimensional structure and flexibility. This analysis would involve identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities.

Hypothetical Conformational Analysis:

The conformational landscape of this compound would be primarily dictated by the puckering of the two five-membered rings (cyclopentane and pyrrolidine) and the orientation of the phenyl group. The cyclopentane ring can adopt various conformations, such as envelope and twist forms. Similarly, the pyrrolidine (B122466) ring can also exhibit distinct puckering states. The interplay between these ring conformations and the steric and electronic effects of the phenyl substituent would lead to a complex potential energy surface.

Key aspects to be investigated would include:

Ring Pseudosudorotation: Mapping the potential energy surface along the pseudorotation coordinates of both the cyclopentane and pyrrolidine rings to identify the most stable puckering conformations.

Orientation of the Phenyl Group: Determining the preferred orientation (axial vs. equatorial) of the phenyl group relative to the pyrrolidine ring and the rotational barrier around the C-C bond connecting the phenyl group to the spirocycle.

Relative Energies of Conformers: Calculating the relative energies of all stable conformers to identify the global minimum and other low-energy structures that might be populated at room temperature.

Data that would be generated from such a study could be presented in a table similar to this hypothetical example:

ConformerRing 1 PuckerRing 2 PuckerPhenyl OrientationRelative Energy (kcal/mol)
I EnvelopeTwistEquatorial0.00
II TwistEnvelopeEquatorial1.25
III EnvelopeEnvelopeAxial3.50
IV TwistTwistAxial4.78

Note: This table is purely illustrative and is not based on actual experimental or computational data for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide a detailed understanding of the electronic structure and reactivity of this compound.

Hypothetical Quantum Chemical Analysis:

DFT calculations would be employed to optimize the geometry of the most stable conformer and to compute a range of electronic properties. These calculations would offer insights into the molecule's stability, reactivity, and potential intermolecular interactions.

Key electronic properties to be determined would include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map would visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of non-covalent interactions and chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability.

A summary of hypothetical quantum chemical data could be presented as follows:

ParameterValue
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.1 D

Note: This table is purely illustrative and is not based on actual experimental or computational data for this compound.

Applications of 4 Phenyl 2 Azaspiro 4.4 Nonane As a Chemical Scaffold

in Medicinal Chemistry and Drug Discovery

The 4-phenyl-2-azaspiro[4.4]nonane core is a significant structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its rigid, three-dimensional spirocyclic framework allows for precise spatial orientation of functional groups, making it an attractive starting point for designing compounds that can interact with biological targets with high affinity and selectivity. This section explores its application in the design of compound libraries, structure-activity relationship studies, and the modulation of various biological targets.

Design and Synthesis of Compound Libraries for Biological Screening

The this compound scaffold is a key component in the synthesis of compound libraries aimed at discovering new biologically active molecules. The synthesis of these libraries often involves multi-step reactions to construct the core spirocyclic system, followed by diversification to introduce a range of functional groups.

Several synthetic strategies have been developed to build the azaspiro[4.4]nonane skeleton. One notable method is the domino radical bicyclization, which can generate the core structure in a single step from functionalized oxime ethers. nih.govacs.org This process involves the formation and subsequent capture of alkoxyaminyl radicals to form the two rings connected by the spirocyclic quaternary carbon center. nih.govacs.org Another approach involves a nitroso-ene cyclization to rapidly construct the 1-azaspiro[4.4]nonane motif, which serves as a key intermediate. researchgate.net These synthetic routes are crucial for producing a foundational structure that can be further modified.

Once the core scaffold is synthesized, libraries are created by introducing various substituents at different positions, particularly on the phenyl ring and the nitrogen atom of the pyrrolidine (B122466) ring. This diversification allows for the exploration of a broad chemical space during biological screening. The goal is to generate a collection of structurally related compounds with varied physicochemical properties to test against a panel of biological targets, such as receptors, enzymes, and ion channels, to identify lead compounds for drug development. The development of synthetic methodologies that yield 1-azaspiro[4.4]nonane derivatives has been a focus of research, highlighting the importance of this scaffold in creating diverse molecular libraries for screening. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Azaspiro[4.4]nonane Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies systematically alter the molecule's structure—by changing substituents, modifying ring sizes, or altering linkers—and assess the impact on efficacy and potency.

For derivatives of 2-azaspiro[4.4]nonane-1,3-diones, SAR studies have revealed that their anticonvulsant activity is highly dependent on the substituents on the aromatic ring and the size of the cycloalkyl system. scispace.com The insights gained from these studies are critical for optimizing lead compounds into more effective drug candidates.

The nature and position of substituents on the phenyl ring of the this compound scaffold have a profound effect on biological activity. The electronic and steric properties of these substituents can dictate the molecule's interaction with its biological target.

Research has shown that introducing specific substituents can significantly enhance potency. For example, derivatives with 2-methoxy and 3-trifluoromethyl phenyl groups demonstrated the highest affinity for the 5-hydroxytryptamine 1A receptor. smolecule.com In the context of anticonvulsant activity, the incorporation of fluoro or trifluoromethyl substituents into the phenyl ring was found to increase activity compared to chloro, methoxy (B1213986), or methyl analogues. researchgate.net Specifically, N-benzyl derivatives with these electron-withdrawing groups at the 2-position of the aryl moiety were particularly active. researchgate.net The shielding effect of the phenyl ring can be altered by substituents, with electron-withdrawing groups tending to shift NMR signals downfield, while electron-donating groups cause an upfield shift, indicating a change in the electronic environment that can influence intermolecular interactions. researchgate.net

Derivative ClassSubstituent(s)Position(s)Observed Effect on ActivityReference
Phenylamino-2-azaspiro[4.4]nonane-1,3-dionesMethyl, TrifluoromethylVariousAnticonvulsant activity is dependent on the presence and position of these groups. scispace.com
N-Benzyl-2-azaspiro[4.4]nonanesFluoro, TrifluoromethylPosition-2Increased anticonvulsant activity. researchgate.net
Azaspiro Derivatives2-Methoxy, 3-TrifluoromethylPosition-2, Position-3Highest 5-HT1A receptor affinity. smolecule.com
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneDichloroPosition-2, Position-4Significant anti-seizure properties. smolecule.com

Comparative studies have shown that the 2-azaspiro[4.4]nonane system, which contains a cyclopentane (B165970) ring, often results in more active compounds than the corresponding 2-azaspiro[4.5]decane system (containing a cyclohexane (B81311) ring). scispace.comnih.gov This suggests that the specific conformation and size of the five-membered ring are favorable for certain biological interactions.

The linker between the azaspiro nitrogen and an aromatic moiety also influences activity. It has been demonstrated that an imine (-NH-) linker can increase anticonvulsant activity compared to a methylene (B1212753) (-CH2-) linker in analogous compounds. scispace.comnih.gov Furthermore, structure-activity relationship analyses have indicated that compounds with ethylene (B1197577) and propylene (B89431) bridge linkers exhibit substantially greater potency at serotonergic receptors—by a factor of 3 to 80—compared to their methylene analogs. smolecule.com

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For derivatives of this compound, particularly those targeting the central nervous system, lipophilicity is a key determinant of their ability to cross the blood-brain barrier. smolecule.com

A direct correlation between lipophilicity and anticonvulsant activity has been observed in certain series of these compounds. smolecule.com This relationship suggests that enhanced penetration into the brain contributes significantly to their therapeutic efficacy. smolecule.com However, the relationship is not always linear; an optimal range of lipophilicity is often required for balanced potency and favorable pharmacokinetic properties. The evaluation of lipophilicity is, therefore, a standard part of the preclinical characterization of these compounds, often measured using chromatographic methods and compared with computationally derived values. mdpi.commdpi.com Studies on other heterocyclic systems have confirmed that lipophilicity is a lead factor in the interaction of drugs with biological systems, as it governs the penetration of biological membranes. researchgate.net

Exploration of Biological Target Modulation

Research has identified several classes of proteins that are targeted by these compounds:

Receptors: Certain derivatives are known to act as agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) and exhibit high affinity for serotonergic receptors. nih.govsmolecule.com

Ion Channels: Mechanistic studies have pointed towards interactions with voltage-sensitive calcium channels as a potential mode of action for some derivatives. smolecule.com

Enzymes and Viruses: The 1-azaspiro[4.4]nonane ring system is present in compounds that show potential for inhibiting the hepatitis C virus. nih.gov

The broad range of biological activities associated with this scaffold, from anticonvulsant to potential antiviral and anticancer effects, makes it a valuable platform for drug discovery efforts across multiple therapeutic areas. nih.govsmolecule.comnih.gov

Ligands for Nicotinic Acetylcholine Receptors (nAChR)

The 1-azaspiro[4.4]nonane scaffold, a close structural relative of this compound, has been identified as a promising framework for the development of agonists for the α7 nicotinic acetylcholine receptor (nAChR), a target for treating central nervous system disorders. acs.orgnih.gov Derivatives of this scaffold have demonstrated the ability to interact with nAChRs, which are ligand-gated ion channels involved in a wide range of physiological processes. acs.orgnih.gov

Structure-activity relationship (SAR) studies on analogous compounds, such as 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, have highlighted the importance of the phenyl group in modulating the affinity and functional activity at nAChR subtypes. frontiersin.org The presence and substitution pattern of the phenyl ring can significantly influence the interaction with the receptor binding site, leading to either agonist or antagonist effects. frontiersin.org While direct studies on this compound as a nAChR ligand are limited, the existing research on related spirocyclic systems suggests its potential as a scaffold for designing novel modulators of nicotinic acetylcholine receptors. acs.orgnih.gov

Table 1: Research Findings on Related Scaffolds as nAChR Ligands

Scaffold/Compound Receptor Target Activity Reference
1-Azaspiro[4.4]nonane derivatives α7 nAChR Agonist acs.orgnih.gov
2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine analogues nAChR subtypes Agonist/Antagonist frontiersin.org
Interactions with GABA(A) Receptors

While direct experimental evidence of the interaction of this compound with GABA(A) receptors is not extensively documented in publicly available literature, the synthesis of structurally related compounds suggests a potential for such interactions. Notably, N-Benzyl-2-azaspiro[4.4]nonane-6-carboxylates have been synthesized as GABA-analogous spirocyclic amino acids. researchgate.net This line of synthesis indicates that the 2-azaspiro[4.4]nonane core can be incorporated into molecules designed to mimic the endogenous neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the central nervous system and acts on GABA(A) receptors. researchgate.netnih.gov

GABA(A) receptors are ligand-gated ion channels that are targets for a variety of therapeutic agents, including benzodiazepines and barbiturates, which modulate the receptor's function. nih.gov The development of conformationally restricted GABA analogs is a strategy to achieve selectivity for different GABA receptor subtypes. The rigid spirocyclic framework of this compound could serve as a basis for designing such selective modulators. However, further research, including binding assays and electrophysiological studies, is necessary to establish and characterize any direct interactions between this compound derivatives and GABA(A) receptors.

Potential for Antitumor and Antimicrobial Research

The spiro[pyrrolidine-3,3'-oxindole] moiety, which shares the spiro-pyrrolidine core with this compound, is a recurring structural motif in a number of alkaloids with significant biological activities, including antitumor properties. researchgate.netresearchgate.net Inspired by these natural products, synthetic efforts have focused on creating libraries of spirooxindole derivatives. frontiersin.org These compounds have demonstrated notable cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549). frontiersin.orgrsc.org

The antitumor activity of these related compounds suggests that the spiro-pyrrolidine scaffold can serve as a valuable starting point for the design of new anticancer agents. researchgate.netnih.gov The phenyl group in this compound offers a site for further functionalization, which could be exploited to enhance potency and selectivity against specific tumor types.

In the realm of antimicrobial research, derivatives of related spirocyclic systems have also shown promise. For instance, 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been synthesized and found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.netresearchgate.net While direct antimicrobial testing of this compound is not widely reported, the established activity of analogous spiro compounds indicates a potential avenue for investigation.

Table 2: Biological Activities of Structurally Related Spiro Compounds

Compound Class Biological Activity Cell Lines/Organisms Reference
Spiro[pyrrolidine-3,3'-oxindole] derivatives Antitumor MCF-7, MDA-MB-231, A549 frontiersin.orgresearchgate.netrsc.org
1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives Antimicrobial Staphylococcus aureus, Bacillus subtilis researchgate.netresearchgate.net

Utility in Chemical Probe Development for Biological Systems

The rigid, three-dimensional structure of spirocyclic scaffolds like this compound makes them attractive frameworks for the development of chemical probes. mdpi.comnih.gov Chemical probes are small molecules used to study and manipulate biological systems, and their efficacy often depends on precise spatial orientation of functional groups to interact with target proteins. mdpi.comnih.gov

Spirocyclic structures have been successfully incorporated into fluorescent probes for bioimaging applications. mdpi.comcytoskeleton.comresearchgate.net The spirocyclization mechanism can be used to control the fluorescence properties of a molecule, allowing for the design of "turn-on" probes that become fluorescent upon interaction with a specific biological target. nih.gov The inherent rigidity of the this compound scaffold could help in minimizing non-specific binding and improving the signal-to-noise ratio of a chemical probe. The phenyl group can be modified to introduce reporter groups, such as fluorophores, or reactive moieties for covalent labeling of target proteins. While specific examples of this compound being used as a chemical probe are not yet prevalent in the literature, its structural characteristics suggest a high potential for this application.

Investigation of Applications in Advanced Materials Science

The application of this compound in advanced materials science is an area that remains largely unexplored. However, the broader class of spiro compounds has been investigated for its potential in various materials science applications. The unique, non-planar geometry of spiro compounds can disrupt crystal packing and influence the electronic and photophysical properties of materials.

For instance, spiro-configured molecules have been utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The spiro center can enhance the amorphous stability and charge-transporting properties of organic semiconductors. While there is no specific research detailing the use of this compound in this context, its rigid spirocyclic core combined with the aromatic phenyl group could, in principle, be incorporated into larger conjugated systems for investigation in organic electronics or other advanced materials. Further research is needed to synthesize and characterize materials based on this specific scaffold to determine their potential in this field.

Future Directions and Emerging Research Avenues for 4 Phenyl 2 Azaspiro 4.4 Nonane Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methods

The chemical industry is increasingly shifting towards green chemistry to minimize its environmental impact. jddhs.comjocpr.com For the synthesis of 4-phenyl-2-azaspiro[4.4]nonane and related spirocyclic systems, this involves adopting methodologies that reduce waste, use safer solvents, and improve energy efficiency. jddhs.commdpi.com

Key green strategies applicable to spiro-heterocycle synthesis include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts compared to conventional heating methods. rsc.orgnih.gov Microwave-assisted multicomponent reactions (MCRs) are particularly promising for the efficient assembly of complex spiro frameworks. rsc.org

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign alternatives like water, ethanol, or natural deep eutectic solvents (NDES) is a core principle of green chemistry. jddhs.comjocpr.comrsc.org For instance, a green protocol for spiro indoline (B122111) synthesis has been developed using a choline (B1196258) chloride and lactic acid-based NDES. rsc.org

Catalysis: The development of reusable, non-toxic catalysts is crucial. This includes biocatalysis, which utilizes enzymes to perform highly selective transformations under mild conditions, and heterogeneous catalysis, which simplifies catalyst recovery and reuse. jocpr.commdpi.comnih.gov Organocatalysis, using small organic molecules like ionic liquids, also presents a sustainable alternative to metal-based catalysts. mdpi.comnih.govnih.gov

Multicomponent and Domino Reactions: These reactions combine several synthetic steps into a single operation, which enhances efficiency by reducing the need for intermediate purification steps, minimizing solvent use, and saving time and energy. mdpi.comnih.gov A microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been successfully developed for synthesizing various spiro compounds. mdpi.comnih.govnih.gov

The table below compares conventional and emerging green synthetic approaches for spirocyclic compounds, highlighting the potential improvements for the synthesis of this compound.

FeatureConventional MethodsGreen & Sustainable Methods
Heating Oil baths, heating mantles (often slow and energy-intensive)Microwave irradiation (rapid, energy-efficient) rsc.orgrsc.org
Solvents Dichloromethane, Toluene, DMF (often toxic and volatile)Water, Ethanol, Supercritical CO2, Ionic Liquids, NDES jocpr.comrsc.org
Catalysts Homogeneous metal catalysts (difficult to recover), strong acidsHeterogeneous catalysts, Biocatalysts (enzymes), Organocatalysts jocpr.commdpi.comnih.gov
Reaction Type Stepwise synthesis with multiple work-upsOne-pot multicomponent and domino reactions mdpi.comnih.gov
Waste Generation High, due to byproducts and solvent useLow, due to higher atom economy and catalyst recyclability jddhs.com

Exploration of Novel Derivatization Strategies and Reaction Pathways

Expanding the chemical space around the this compound core is essential for discovering new derivatives with enhanced biological activity and optimized physicochemical properties. Future research will likely focus on innovative reaction pathways to functionalize the scaffold in previously inaccessible ways.

One promising area is the use of domino radical bicyclization . This strategy has been successfully employed to create the 1-azaspiro[4.4]nonane skeleton from acyclic precursors in a single step, involving the formation and capture of alkoxyaminyl radicals. acs.orgresearchgate.netnih.govnih.gov Applying similar radical-mediated cyclizations could provide novel routes to substituted 4-phenyl-2-azaspiro[4.4]nonanes. These reactions can be initiated by agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B). acs.orgnih.gov

Another avenue involves phosphine-catalyzed annulation reactions . For example, a [3+2] annulation of allenoates with succinimides has been developed to synthesize 2-azaspiro[4.4]nonene-1,3-dione derivatives. researchgate.net Adapting such cycloaddition strategies could enable the construction of new fused-ring systems or the introduction of diverse functional groups onto the pyrrolidine (B122466) ring of the spiro-scaffold.

Further derivatization can be achieved by modifying the phenyl ring and the imide nitrogen. Structure-activity relationship (SAR) studies on related N-phenyl and N-benzyl-2-azaspiro[4.4]nonane-1,3-diones have shown that the introduction of fluoro, trifluoromethyl, chloro, or methoxy (B1213986) substituents on the aryl ring significantly influences anticonvulsant activity. researchgate.netnih.gov Future work will likely explore a wider range of substituents and positions to fine-tune biological efficacy.

Reaction TypeDescriptionPotential Application for this compoundKey Reagents/Conditions
Domino Radical Bicyclization A cascade reaction forming two rings in one step via radical intermediates. nih.govSynthesis of complex, substituted spiro-cores from linear precursors.AIBN or Et3B (initiators), Bu3SnH (promoter). nih.govnih.gov
Phosphine-Catalyzed Annulation A cycloaddition reaction to form five-membered rings. researchgate.netIntroduction of exocyclic double bonds and further functionalization on the pyrrolidine ring.Phosphines (catalysts), allenoates, maleimides. researchgate.net
Buchwald–Hartwig Cross-Coupling A palladium-catalyzed cross-coupling reaction to form C-N bonds. mdpi.comIntroduction of diverse aryl or heteroaryl groups at the nitrogen atom (position 2).Palladium catalyst, suitable ligand, base.
Dearomative Spirocyclization A reaction that converts a planar aromatic compound into a spirocyclic system. researchgate.netA novel approach to construct the spiro-junction by cyclizing onto the phenyl ring.Transition metals (e.g., gold) or radical initiators.

Advanced Computational Modeling for Rational Design and Activity Prediction

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity before synthesis. For the this compound scaffold, these methods can accelerate the identification of promising derivatives while reducing the cost and time associated with extensive experimental screening.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate physicochemical properties of molecules with their biological activities. akjournals.com For a series of N-[(4-arylpiperazin-1-yl)alkyl] spirosuccinimides, lipophilicity (expressed as R M0) was found to be a key determinant of anticonvulsant efficacy, with more lipophilic compounds generally showing stronger activity. akjournals.com Future QSAR models could incorporate a wider range of molecular descriptors to build more predictive models for various biological targets.

Molecular docking is used to predict the binding mode and affinity of a ligand within the active site of a biological target, such as an enzyme or receptor. researchgate.netsemanticscholar.org This technique has been applied to N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione derivatives to explore their potential mechanism of action, including interactions with GABA(A) receptors. researchgate.net As new biological targets for the this compound scaffold are identified, docking simulations will be crucial for optimizing ligand-receptor interactions and improving potency and selectivity.

Pharmacophore modeling and 3D-QSAR can provide insights into the essential structural features required for biological activity. By comparing the three-dimensional structures of active and inactive N-aminophenyl and N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione, researchers have been able to rationalize differences in their anticonvulsant profiles. nih.gov These models can guide the design of new derivatives with improved geometric and electronic complementarity to the target.

Expansion of Scaffold Applications into New Chemical and Biological Domains

While derivatives of the 2-azaspiro[4.4]nonane core have been primarily investigated for their anticonvulsant properties, the unique three-dimensional structure of this scaffold makes it an attractive starting point for exploring other therapeutic areas. researchgate.netnih.gov

The 1-azaspiro[4.4]nonane ring system is a core component of Cephalotaxus alkaloids like homoharringtonine, which is an approved anticancer agent. acs.orgnih.gov This precedent suggests that derivatives of this compound could also possess antiproliferative activity. Indeed, related spiro compounds have been synthesized and screened for their in vitro activity against human cancer cell lines, with some showing inhibitory effects. mdpi.comnih.govnih.gov Future research could systematically explore modifications to the this compound scaffold to optimize its anticancer potential.

Additionally, spiro-pyrrolopyrimidine derivatives have been evaluated for anti-inflammatory activity through the inhibition of COX-1 and COX-2 enzymes. semanticscholar.orgnih.gov Given the structural similarities, this compound derivatives could be designed as novel anti-inflammatory agents.

Emerging biological domains for this scaffold could include:

Neurodegenerative Diseases: Given its activity in the central nervous system (CNS), the scaffold could be explored for targets related to Alzheimer's disease, Parkinson's disease, or other neurological disorders.

Infectious Diseases: The rigid spirocyclic core could serve as a template for designing inhibitors of viral or bacterial enzymes.

Chemical Biology: Functionalized this compound derivatives could be developed as chemical probes to study specific biological pathways or as ligands for affinity chromatography to isolate target proteins.

The table below summarizes the established and potential biological applications of the azaspiro[4.4]nonane scaffold.

Biological DomainEstablished ActivityPotential Future ApplicationsRationale/Supporting Evidence
Central Nervous System Anticonvulsant activity researchgate.netnih.govTreatment of neurodegenerative diseases, anxiety, or depression.Known CNS activity provides a strong starting point for exploring other neurological targets.
Oncology Antiproliferative activity in related spiro compounds mdpi.comnih.govDevelopment of novel anticancer agents.The related 1-azaspiro[4.4]nonane is a key part of the approved anticancer drug homoharringtonine. acs.orgnih.gov
Inflammation COX-1/COX-2 inhibition by related spiro-heterocycles semanticscholar.orgnih.govDevelopment of selective anti-inflammatory drugs.Structural similarity to known anti-inflammatory spiro compounds.
Infectious Diseases Inhibition of hepatitis C virus by 1-azaspiro[4.4]nonane derivatives acs.orgnih.govAntiviral and antibacterial agents.The constrained scaffold can be optimized to fit into viral or bacterial enzyme active sites.

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